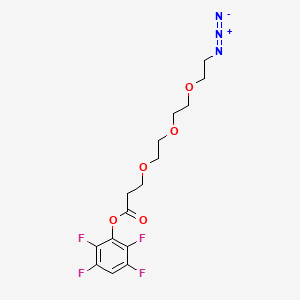
silver;nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its various applications in organic synthesis and as an oxidizing agent. Silver nitrite is less commonly encountered than silver nitrate but plays a crucial role in specific chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver nitrite can be synthesized by reacting silver nitrate with an alkali nitrite, such as sodium nitrite. The reaction is as follows:
AgNO3(aq)+NaNO2(s)→NaNO3(aq)+AgNO2(precipitate)
This reaction takes place in an aqueous medium, and silver nitrite precipitates out due to its lower solubility in water compared to silver nitrate .
Industrial Production Methods
Industrial production of silver nitrite follows the same principle as the laboratory synthesis, utilizing silver nitrate and sodium nitrite. The reaction is typically carried out in large-scale reactors with controlled temperature and stirring to ensure complete precipitation of silver nitrite. The precipitate is then filtered, washed, and dried to obtain pure silver nitrite crystals.
Análisis De Reacciones Químicas
Types of Reactions
Silver nitrite undergoes various chemical reactions, including:
Oxidation: Silver nitrite can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, particularly with organobromides or organoiodides, to form nitro compounds.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates that can be oxidized by silver nitrite under mild conditions.
Substitution: Reactions with alkyl halides (bromides or iodides) in aqueous medium yield nitroalkanes.
Major Products
Oxidation: The major products are oxidized organic compounds.
Substitution: The major products are nitroalkanes, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Silver nitrite has several applications in scientific research:
Chemistry: Used in the synthesis of nitro compounds and as an oxidizing agent.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of aniline compounds and other industrial chemicals.
Mecanismo De Acción
The mechanism by which silver nitrite exerts its effects involves the release of nitrite ions (NO₂⁻), which can participate in various chemical reactions. In oxidation reactions, the nitrite ion acts as an electron acceptor, facilitating the oxidation of organic substrates. In substitution reactions, the nitrite ion replaces halide ions in alkyl halides, forming nitro compounds .
Comparación Con Compuestos Similares
Similar Compounds
Silver nitrate (AgNO₃): A more commonly used silver compound with similar oxidizing properties but higher solubility in water.
Sodium nitrite (NaNO₂): Another nitrite compound used in similar reactions but with different solubility and reactivity profiles.
Uniqueness
Silver nitrite is unique due to its specific reactivity in nucleophilic substitution reactions, where it efficiently converts alkyl halides to nitroalkanes. Its lower solubility in water compared to silver nitrate also makes it suitable for certain precipitation reactions .
Propiedades
Fórmula molecular |
AgNO2- |
|---|---|
Peso molecular |
153.874 g/mol |
Nombre IUPAC |
silver;nitrite |
InChI |
InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3)/p-1 |
Clave InChI |
RNJPRUUGAZPSQI-UHFFFAOYSA-M |
SMILES canónico |
N(=O)[O-].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)




![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)







